

PF-03654746: A Technical Overview of Brain Penetration and Central Nervous System Effects

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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

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Introduction

PF-03654746 is a potent and selective antagonist of the histamine H3 receptor, which has been investigated for its potential therapeutic effects in a variety of central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Tourette syndrome, and Alzheimer's disease.^{[1][2][3][4]} A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) and engage its target in the brain. This technical guide provides a comprehensive overview of the available data on the brain penetration and CNS effects of **PF-03654746**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Data Summary

Brain Penetration and Receptor Occupancy

The ability of **PF-03654746** to enter the brain and bind to its target, the histamine H3 receptor, has been quantified in both preclinical and clinical studies. The following tables summarize the key pharmacokinetic and pharmacodynamic parameters.

Parameter	Species	Value	Method	Reference
Unbound Brain-to-Plasma Ratio (Cb,u:Cp,u)	Rat	2.11	Preclinical pharmacokinetic studies	[5][6]
In vitro Human H3 Ki	Human	2.3 nM	In vitro binding assay	[5][6]
PET Receptor Occupancy-based Unbound Plasma IC50 (Cp,u IC50)	Non-Human Primate (NHP)	0.99 nM	Positron Emission Tomography (PET)	[5][6]
PET Receptor Occupancy-based Unbound Plasma IC50 (Cp,u IC50)	Human	0.31 nM	Positron Emission Tomography (PET)	[5][6][7]
Unbound (Neuro) Potency (nIC50)	Non-Human Primate (NHP)	2.1 nM	Calculated from PET and preclinical data	[5][6]
Unbound (Neuro) Potency (nIC50)	Human	0.66 nM	Calculated from PET and preclinical data	[5][6]
Receptor Occupancy (ROmax)	Human	~100%	Positron Emission Tomography (PET)	[7]
IC50 for Receptor Occupancy	Human	0.144 ± 0.010 ng/mL	Positron Emission Tomography (PET)	[7]

Clinical CNS Effects

PF-03654746 has been evaluated in several clinical trials for various CNS-related conditions.

Indication	Clinical Trial Identifier	Phase	Status	Outcome/Observation	Reference
ADHD	NCT00531752	II	Completed	No efficacy observed vs. placebo.	[8]
Tourette's Syndrome	NCT01475383	II	Withdrawn	-	[2] [7]
Alzheimer's Disease (with Donepezil)	NCT01028911	I	Terminated	-	[7]
Excessive Daytime Sleepiness (Narcolepsy)	NCT01006122	II	Completed	-	[7]
Allergic Rhinitis	NCT00562120	II	Completed	Reduced allergen-induced nasal symptoms in combination with fexofenadine.	[9] [10]
Cognitive Deficits in Schizophrenia	-	Ib	Completed	Results not yet published.	[11]

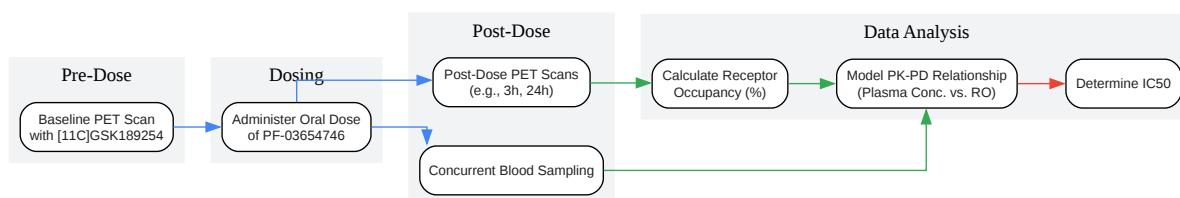
Experimental Protocols

Positron Emission Tomography (PET) Receptor Occupancy

Objective: To quantify the in vivo binding of **PF-03654746** to histamine H3 receptors in the brain of living subjects.

Methodology:

- Radiotracer: The study utilized [11C]GSK189254, a selective and validated radiotracer for the H3 receptor.[6]
- Subjects: Studies were conducted in both non-human primates and healthy human volunteers.[5][7]
- Procedure:
 - A baseline PET scan is performed to measure the initial density of H3 receptors.
 - Subjects are administered a single oral dose of **PF-03654746** (ranging from 0.1 to 4 mg in human studies).[7]
 - Post-dose PET scans are conducted at various time points (e.g., 3 and 24 hours post-dose) to measure the displacement of the radiotracer by **PF-03654746**. [7]
 - Blood samples are collected concurrently to determine the plasma concentration of **PF-03654746**.
- Data Analysis:
 - The percentage of receptor occupancy is calculated by comparing the radiotracer binding potential before and after drug administration.
 - The relationship between plasma drug concentration and receptor occupancy is modeled to determine the IC50 (the plasma concentration required to achieve 50% receptor occupancy).



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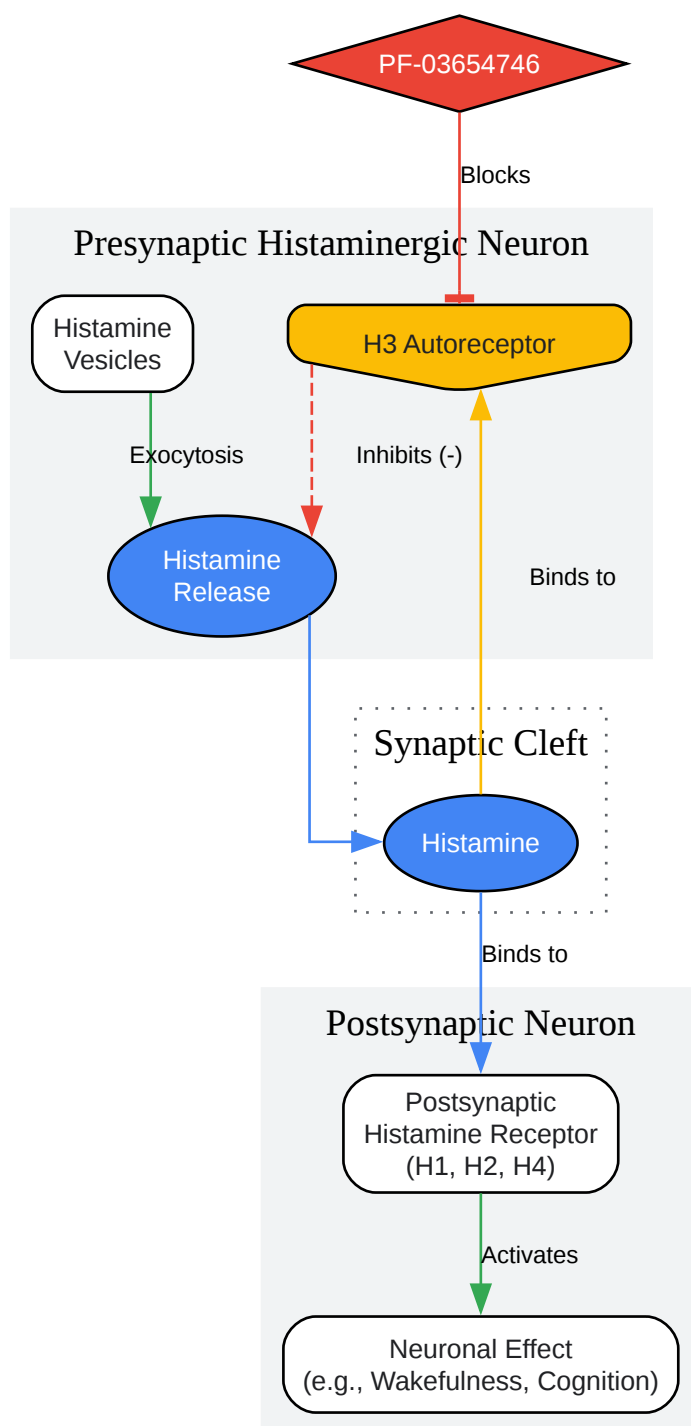
PET Receptor Occupancy Experimental Workflow

Signaling Pathways

Histamine H3 Receptor Antagonism

The histamine H3 receptor is primarily a presynaptic autoreceptor, meaning it is located on histamine-releasing neurons and its activation inhibits the synthesis and release of histamine. H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By acting as an antagonist, **PF-03654746** blocks the inhibitory effect of the H3 receptor. This leads to an increase in the release of histamine and other neurotransmitters in the brain, which is the proposed mechanism for its procognitive and wakefulness-promoting effects.



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